4-Amino-4'-(N,N-dimethylamino)stilbene
Overview
Description
4-Amino-4'-(N,N-dimethylamino)stilbene is a chemical compound with the molecular formula C16H18N2 and a molecular weight of 238.3275 g/mol. This compound is characterized by its unique structure, which includes an amino group and a dimethylamino group attached to a stilbene backbone.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
4-Amino-4'-(N,N-dimethylamino)stilbene has various scientific research applications across different fields:
Comparison with Similar Compounds
4-Amino-4'-(dimethylamino)azobenzene
4-(Dimethylamino)pyridine
4-Amino-N,N-dimethylbenzylamine
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Properties
IUPAC Name |
4-[2-[4-(dimethylamino)phenyl]ethenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSJPKVJSMRDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066807 | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22525-43-5 | |
Record name | 4-[2-(4-Aminophenyl)ethenyl]-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22525-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-(4-aminophenyl)ethenyl)-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-amino-4'-(N,N-dimethylamino)stilbene being investigated as a component of MRI contrast agents?
A1: Current MRI contrast agents often struggle to cross cell membranes, limiting their ability to visualize intracellular processes. [] this compound, an amphipathic stilbene molecule, has shown the ability to penetrate cell membranes. [] By conjugating this molecule to gadolinium-based contrast agents, researchers aim to develop agents capable of intracellular delivery, potentially enabling visualization of processes like cell patterning, cell fate mapping, and gene therapy. []
Q2: How was the effectiveness of this compound as a transduction moiety evaluated in this study?
A2: The researchers used synchrotron radiation x-ray fluorescence (SR-XRF) to directly visualize and quantify the cellular uptake of the contrast agents conjugated with this compound. [] This technique offered superior sensitivity and spatial resolution compared to traditional methods like gamma counting. [] Additionally, the transduction efficiency was assessed by analyzing T1 relaxation times and employing inductively coupled plasma mass spectrometry to determine the intracellular concentration of the gadolinium-based contrast agents. [] This multi-faceted approach allowed for a comprehensive evaluation of the ability of this compound to facilitate intracellular delivery.
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